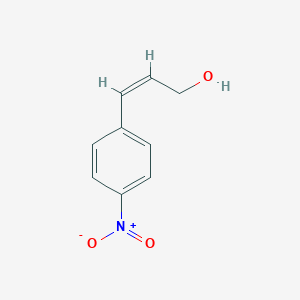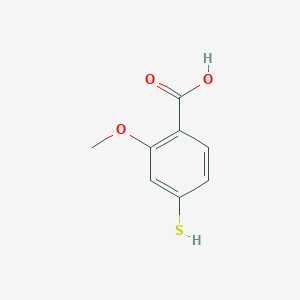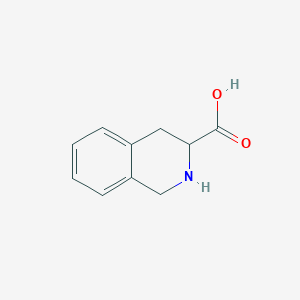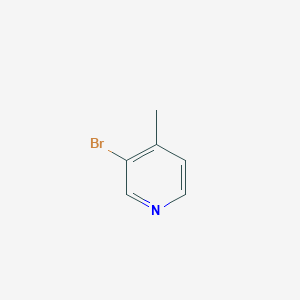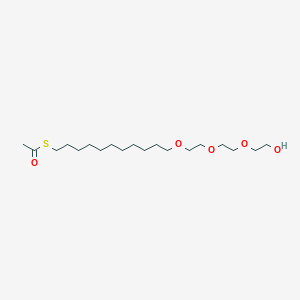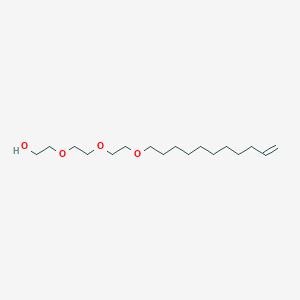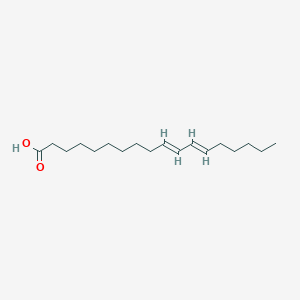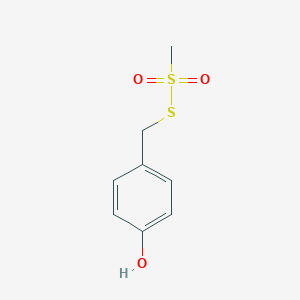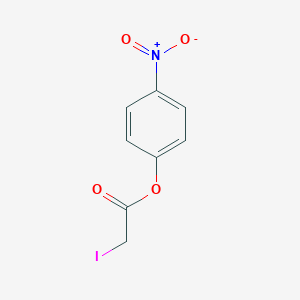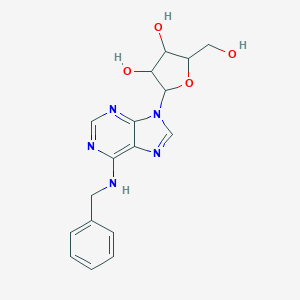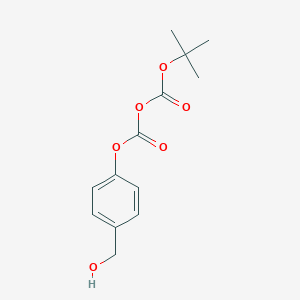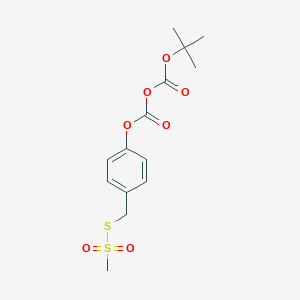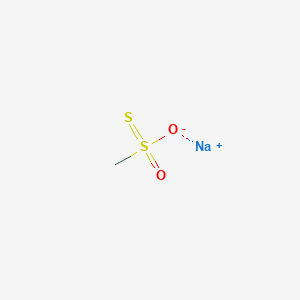
Methanesulfonothioic acid, sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanesulfonothioic acid, sodium salt, also known as this compound, is a useful research compound. Its molecular formula is CH4NaO2S2 and its molecular weight is 135.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Mode of Action
It is known that methanesulfonate esters, which are structurally related to sodium methanesulfonothioate, act as biological alkylating agents . They undergo bond fission and react within the intracellular milieu .
Biochemical Pathways
Related compounds such as the rnf complex, which transfers electrons from ferredoxin to nad+ and pumps sodium ions across a membrane, could provide some insight into potential pathways .
Action Environment
It is known that the compound should be stored in an inert atmosphere at room temperature .
属性
CAS 编号 |
1950-85-2 |
|---|---|
分子式 |
CH4NaO2S2 |
分子量 |
135.17 g/mol |
IUPAC 名称 |
sodium;methyl-oxido-oxo-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/CH4O2S2.Na/c1-5(2,3)4;/h1H3,(H,2,3,4); |
InChI 键 |
RLWZPSCEASZJLH-UHFFFAOYSA-N |
手性 SMILES |
CS(=O)(=S)[O-].[Na+] |
SMILES |
CS(=O)(=S)[O-].[Na+] |
规范 SMILES |
CS(=O)(=S)O.[Na] |
| 1950-85-2 | |
Pictograms |
Irritant |
相关CAS编号 |
44059-82-7 (Parent) |
同义词 |
Methanesulfonothioic Acid, Sodium Salt; Na-MTS; Methanesulfonothioic Acid Sodium Salt; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does sodium methanethiosulfonate enable the functionalization of polymers?
A1: Sodium methanethiosulfonate serves as a key reagent for introducing thiol (-SH) functionality onto polymers. This is particularly useful for polymers synthesized via Atom Transfer Radical Polymerization (ATRP), which typically bear halide end-groups. [, ]
- Halide Displacement: Sodium methanethiosulfonate reacts with the halide end-group of the polymer, substituting it with a methanethiosulfonate (-SSO2CH3) group. [, ]
- Thiol-Disulfide Exchange: The methanethiosulfonate group readily undergoes exchange reactions with various thiols, effectively attaching the desired thiol-containing functionality to the polymer chain. [, ]
Q2: Can you provide an example of how sodium methanethiosulfonate is used to modify polymers for specific applications?
A2: Certainly! One example involves the creation of acid-degradable polymeric nanoparticles for drug delivery. [] Researchers synthesized amphiphilic copolymers containing vinyl benzyl chloride (VBC) units. Using sodium methanethiosulfonate, they substituted the chlorine atoms of VBC with methanethiosulfonate groups. These groups then reacted with thiols bearing specific functionalities, enabling the incorporation of acid-cleavable linkers within the nanoparticle structure. This approach allows for controlled release of encapsulated drugs in response to acidic environments, such as those found in tumor tissues. []
Q3: Beyond polymer chemistry, how is sodium methanethiosulfonate utilized in biochemical research?
A3: Sodium methanethiosulfonate is a valuable tool for probing the structure and function of proteins. Specifically, it acts as a sulfhydryl-specific reagent, reacting with cysteine residues on protein surfaces. This reactivity is exploited in cysteine-scanning mutagenesis studies, where individual cysteine mutations are introduced into a protein, and their accessibility and functional role are assessed by sodium methanethiosulfonate modification. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


